molecular formula C20H18O5 B5745586 4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one

4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B5745586
M. Wt: 338.4 g/mol
InChI Key: BBHKAFKKAOZUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with an ethyl group and a 4-methoxyphenyl-2-oxoethoxy moiety. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of 4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxyphenylglyoxal with 4-ethyl-7-hydroxy-2H-chromen-2-one in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction yields. Major products formed from these reactions include various substituted chromen-2-one derivatives with potential biological activities .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an anti-inflammatory and antioxidant agent, making it a candidate for further biological studies.

    Medicine: Preliminary studies suggest that the compound may have anticancer properties, and it is being investigated for its potential use in cancer therapy.

    Industry: The compound is used in the development of new materials and as a UV filter in cosmetic formulations.

Comparison with Similar Compounds

4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one can be compared with other chromen-2-one derivatives such as:

  • 7-methoxy-2-[2-(4’-hydroxyphenyl)ethyl]chromone
  • 5,6-dihydroxy-2-[2-(3’-hydroxy-4’-methoxyphenyl)ethyl]chromone
  • 6-hydroxy-5-methoxy-2-(2-phenylethyl)chromone

These compounds share a similar chromen-2-one core but differ in their substituents, which can significantly impact their biological activities and chemical properties. The unique combination of the ethyl group and the 4-methoxyphenyl-2-oxoethoxy moiety in this compound contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-3-13-10-20(22)25-19-11-16(8-9-17(13)19)24-12-18(21)14-4-6-15(23-2)7-5-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHKAFKKAOZUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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